Eflornithine Hydrochloride Eflornithine Hydrochloride DL-α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase that suppresses polyamine biosynthesis. DFMO displays antiangiogenic and cytostatic effects in tumor cells but must be used in combination with other chemotherapeutic agents to negate compensatory increases in polyamine content through alternate synthesis pathways. Through inhibition of polyamine synthesis, DFMO also demonstrates antiparasitic activity in a model of C. parvum infection.

Brand Name: Vulcanchem
CAS No.: 96020-91-6
VCID: VC20745421
InChI: InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
SMILES: C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Molecular Formula: C6H15ClF2N2O3
Molecular Weight: 236.64 g/mol

Eflornithine Hydrochloride

CAS No.: 96020-91-6

Cat. No.: VC20745421

Molecular Formula: C6H15ClF2N2O3

Molecular Weight: 236.64 g/mol

* For research use only. Not for human or veterinary use.

Eflornithine Hydrochloride - 96020-91-6

CAS No. 96020-91-6
Molecular Formula C6H15ClF2N2O3
Molecular Weight 236.64 g/mol
IUPAC Name 2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Standard InChI InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
Standard InChI Key FJPAMFNRCFEGSD-UHFFFAOYSA-N
SMILES C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Canonical SMILES C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Eflornithine hydrochloride, chemically known as 2,5-diamino-2-(difluoromethyl)pentanoic acid hydrate hydrochloride, is an irreversible ornithine decarboxylase inhibitor with several notable physical and chemical properties .

Table 1: Physicochemical Properties of Eflornithine Hydrochloride

PropertyValue
Chemical FormulaC₆H₁₅ClF₂N₂O₃
Average Molecular Weight236.64
Monoisotopic Weight236.0739264
CAS Number96020-91-6
Water Solubility50.0 mg/mL
logP-2 (ALOGPS) / -2.9 (Chemaxon)
pKa (Strongest Acidic)2.19
pKa (Strongest Basic)10.2
Hydrogen Acceptor Count4
Hydrogen Donor Count3
Polar Surface Area89.34 Ų
Number of Rings0

The compound exhibits good water solubility and a negative logP value, indicating hydrophilicity . These properties contribute to its pharmacokinetic profile and influence its administration routes in various therapeutic contexts.

Historical Development

Eflornithine hydrochloride was initially developed as a treatment for human African trypanosomiasis, a parasitic disease also known as sleeping sickness . The compound's journey through pharmaceutical development has been marked by several key regulatory milestones:

  • 1960: FDA approval under the brand name ORNIDYL for treating African trypanosomiasis (later discontinued)

  • 2000: FDA approval under the brand name VANIQUA for treating hirsutism (facial hair growth in women) (later discontinued)

  • December 14, 2023: FDA approval under the brand name IWILFIN as an oral maintenance therapy for high-risk neuroblastoma

This evolution in therapeutic applications demonstrates the compound's versatility and continued relevance in modern medicine through repurposing.

Mechanism of Action

Eflornithine hydrochloride functions through specific biochemical pathways that explain its efficacy across different medical conditions.

Primary Biochemical Mechanism

The compound acts as an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines . Polyamines are essential for:

  • Cell differentiation

  • Cell proliferation

  • Neoplastic transformation

  • Hair follicle growth

By inhibiting ODC, eflornithine disrupts these cellular processes in both pathogenic organisms and human cells, explaining its diverse therapeutic applications .

Cancer-Specific Mechanisms

In neuroblastoma specifically, eflornithine demonstrates more complex mechanisms:

  • Restoration of the LIN28/Let-7 metabolic pathway balance

  • Decrease in expression of oncogenic drivers MYCN and LIN28B in MYCN-amplified neuroblastoma

  • Induction of senescence in neuroblastoma cells

  • Suppression of neurosphere formation in both MYCN-amplified and non-amplified neuroblastoma cells

  • Prevention or delay of tumor formation in experimental models

These mechanisms demonstrate how the compound's basic biochemical action translates to clinical efficacy in specific disease contexts.

Pharmacokinetic Properties

The pharmacokinetic profile of eflornithine hydrochloride provides important insights into its clinical application.

Absorption and Distribution

Following oral administration, eflornithine hydrochloride demonstrates:

  • Peak plasma concentrations (Cmax) achieved approximately 3.5 hours after dosing

  • Absorption unaffected by food, including high-fat and high-calorie meals

  • Equivalent bioavailability when administered as crushed tablets in pudding compared to intact tablets

These properties suggest flexibility in administration methods, an important consideration for pediatric patients with neuroblastoma.

Therapeutic Applications

Neuroblastoma

Eflornithine hydrochloride received FDA approval in December 2023 under the brand name IWILFIN for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma . This approval specifies use in patients who have:

  • Demonstrated at least a partial response to prior multiagent, multimodality therapy

  • Completed anti-GD2 immunotherapy

The repositioning of this drug for neuroblastoma represents a significant advancement in maintenance therapy options for this aggressive childhood cancer .

Human African Trypanosomiasis

As its original application, eflornithine hydrochloride demonstrated:

  • Marked efficacy against the causative parasite

  • Lower systemic toxicity compared to the standard treatment melarsoprol

  • High tolerability even at higher doses in children

Despite its effectiveness, this application has been discontinued in the United States .

Hirsutism

The compound's ability to inhibit hair growth led to its approval for treating facial hirsutism in women . When applied topically as a 13.9% cream (Vaniqa), eflornithine interferes with hair follicle growth by:

  • Inhibiting ornithine decarboxylase in hair follicles

  • Decreasing keratin synthesis

  • Reducing proliferation of hair matrix cells

  • Inhibiting the anagen phase of hair production

Despite showing efficacy, this application has also been discontinued in the United States .

Clinical Efficacy

Neuroblastoma Studies

The efficacy of eflornithine hydrochloride in neuroblastoma was established through comparative analysis of two trials:

  • Study 3b (investigational arm)

  • Study ANBL0032 (external control arm)

Table 2: Key Neuroblastoma Efficacy Data

The study involved 90 patients treated with eflornithine and 270 control patients. Patient demographics included:

  • Majority male (59%) and white (88%)

  • Median age at diagnosis: 3 years

  • Stage 4 disease in 86% of patients

  • MYCN amplification observed in 44% of tumors

These results demonstrated a 52% reduction in risk of relapse and a 68% reduction in risk of death, supporting the drug's approval for this indication .

Hirsutism Studies

Clinical trials for hirsutism treatment showed:

These findings highlight both the efficacy and limitations of eflornithine as a hirsutism treatment.

Novel Delivery Approaches

Research has explored methods to enhance eflornithine hydrochloride's efficacy, particularly for topical applications. One promising approach involves microneedle pretreatment before applying eflornithine cream for hirsutism.

Table 3: Microneedle Enhancement of Eflornithine Efficacy

ParameterStandard ApplicationMicroneedle-Enhanced Application
Hair Regrowth InhibitionSignificant in some subjectsComplete inhibition in all test subjects for 36+ days
Skin PermeationLimitedEnhanced
Cell Proliferation InhibitionModerateSignificant

The integration of microneedle treatment with eflornithine application represents a potential advancement in topical therapy, likely due to enhanced skin penetration allowing better access to hair follicles .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator